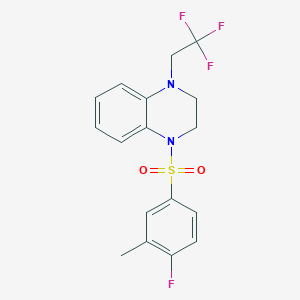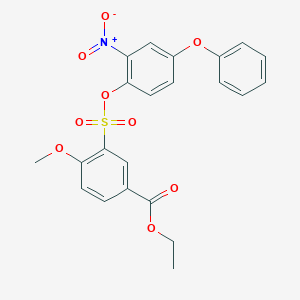![molecular formula C19H17N3O6 B7433235 ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B7433235.png)
ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate (EPAC) is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. EPAC belongs to the class of indole derivatives and is synthesized through a multi-step process involving the reaction of various chemical reagents.
Wirkmechanismus
The mechanism of action of ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate is not fully understood, but studies suggest that it may act through multiple pathways. ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, by suppressing the activation of nuclear factor-κB. It also modulates the activity of various enzymes, including cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in the inflammatory response. Additionally, ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. It also modulates the immune system by regulating the production of cytokines and chemokines. Studies have demonstrated its potential as a neuroprotective agent by reducing oxidative stress and inflammation in the brain. ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate has also been shown to induce cell death in cancer cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate has several advantages for lab experiments, including its ease of synthesis and availability. It has also been shown to exhibit potent pharmacological properties, making it a promising candidate for drug development. However, ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate has some limitations, including its low solubility in water, which may limit its bioavailability in vivo. Additionally, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
Ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate has several potential future directions for scientific research, including its development as a therapeutic agent for various disease conditions, including cancer, inflammatory diseases, and neurodegenerative disorders. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Additionally, ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate may have potential applications in drug delivery systems, as it has been shown to exhibit high affinity for certain receptors. Further research is needed to explore these potential applications.
Conclusion
In conclusion, ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate is a synthetic compound that exhibits various pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. It has been synthesized through a multi-step process and has been tested in vitro and in vivo in various animal models. Its mechanism of action is not fully understood, but studies suggest that it may act through multiple pathways. ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate has several potential future directions for scientific research, including its development as a therapeutic agent for various disease conditions and its potential applications in drug delivery systems.
Synthesemethoden
The synthesis of ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate involves a multi-step process that begins with the reaction of 3-nitrophenol with ethyl acetoacetate to form ethyl 2-(3-nitrophenoxy)acetate. The resulting compound is then reacted with hydrazine hydrate to form ethyl 2-(3-nitrophenoxy)acetohydrazide. The final step involves the reaction of ethyl 2-(3-nitrophenoxy)acetohydrazide with indole-2-carboxylic acid to form ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate has been shown to exhibit various pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. Studies have also demonstrated its potential as a neuroprotective agent and a modulator of the immune system. ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate has been tested in vitro and in vivo in various animal models, and its efficacy has been evaluated in different disease conditions, including cancer, neurodegenerative disorders, and inflammatory diseases.
Eigenschaften
IUPAC Name |
ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c1-2-27-19(24)18-17(14-8-3-4-9-15(14)20-18)21-16(23)11-28-13-7-5-6-12(10-13)22(25)26/h3-10,20H,2,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFTXJPCRXXWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)COC3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[[5-(3-methoxyphenoxy)pyridine-2-carbonyl]amino]quinoline-2-carboxylate](/img/structure/B7433156.png)
![3,4-dichloro-N-[(3S,4R)-1-(5-ethyl-1,3-oxazole-4-carbonyl)-4-hydroxypyrrolidin-3-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7433164.png)
![Tert-butyl 2-[[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B7433191.png)
![N-(2-cyclohexylethyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7433192.png)
![2-[(Pyridin-4-yl)methyl]phenyl sulfurofluoridate](/img/structure/B7433195.png)
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-phenylethanesulfonamide](/img/structure/B7433200.png)
![1-[4-Fluoro-2-methyl-5-(trifluoromethyl)phenyl]-3-[[1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methyl]urea](/img/structure/B7433205.png)

![Ethyl 4-methyl-2-[[[3-(4-nitrophenoxy)phenyl]carbamoylamino]methyl]-1,3-thiazole-5-carboxylate](/img/structure/B7433217.png)
![Ethyl 3-nitro-5-[(5-phenoxypyridin-2-yl)methylcarbamoyl]benzoate](/img/structure/B7433228.png)
![Ethyl 2-[(5-nitro-2-phenoxybenzoyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate](/img/structure/B7433239.png)
![Ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]quinoline-2-carboxylate](/img/structure/B7433245.png)

![N-[2-[2-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethylsulfonyl)benzenesulfonamide](/img/structure/B7433256.png)